![molecular formula C28H27N3O3 B2747380 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-80-5](/img/structure/B2747380.png)
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also has methoxy and methyl substituents, which can influence its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[4,3-c]quinoline core could result in a planar structure due to the delocalization of electrons .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its structure and the conditions under which it is reacted. The presence of the methoxy and methyl groups could make it susceptible to reactions such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and methyl groups could increase its lipophilicity, which could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Cytotoxic Activity
A series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derivatives have been synthesized and tested for cytotoxic activities against various cancer cell lines, demonstrating potent cytotoxic properties with some compounds showing IC(50) values less than 10 nM. This research highlights the potential of structurally similar compounds to 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline in cancer therapy (Deady et al., 2003).
Large-Scale Synthesis
An efficient synthesis approach for pharmaceutically active compounds closely related to 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has been presented. This method is suitable for large-scale manufacturing, involving readily available starting materials, indicating the compound's potential for broader pharmaceutical applications (Bänziger et al., 2000).
Supramolecular Aggregation
The study on molecules structurally related to 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline revealed their capacity for forming complex supramolecular structures. The dimensionality of aggregation in such compounds is influenced by substituent variations, leading to diverse hydrogen-bonded assemblies with potential implications in material science and nanotechnology (Portilla et al., 2005).
Photophysical Properties and Molecular Logic
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines, including compounds analogous to 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, exhibit unique photophysical properties. These properties are crucial for the development of molecular logic switches, demonstrating the compound's potential in the creation of advanced optical materials and sensors (Uchacz et al., 2016).
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-17-9-10-20(11-18(17)2)27-23-16-31(15-19-7-6-8-21(12-19)32-3)24-14-26(34-5)25(33-4)13-22(24)28(23)30-29-27/h6-14,16H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZUCCCGXLXZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
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